2-methoxy-N-piperidin-4-ylbenzamide
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Overview
Description
2-methoxy-N-piperidin-4-ylbenzamide is a chemical compound with the molecular formula C13H18N2O2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to a benzamide structure, which is further linked to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-piperidin-4-ylbenzamide typically involves the coupling of 2-methoxybenzoic acid with piperidine derivatives. One common method includes the reaction of 2-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-piperidin-4-ylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-piperidin-4-ylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
2-methoxy-N-piperidin-4-ylbenzamide is unique due to its specific structural features, such as the methoxy group and the piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
IUPAC Name |
2-methoxy-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGSTMKZLSHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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